molecular formula C15H15NO3 B7603009 2-(Piperidine-1-carbonyl)chromen-4-one

2-(Piperidine-1-carbonyl)chromen-4-one

Cat. No.: B7603009
M. Wt: 257.28 g/mol
InChI Key: LQCRCNSRLVRVIU-UHFFFAOYSA-N
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Description

2-(Piperidine-1-carbonyl)chromen-4-one is a compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with a piperidine-1-carbonyl group attached at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidine-1-carbonyl)chromen-4-one typically involves the reaction of chromen-4-one derivatives with piperidine derivatives. One common method is the Knoevenagel condensation reaction, where chromen-4-one is reacted with piperidine-1-carboxaldehyde in the presence of a base such as piperidine . The reaction is usually carried out in a solvent like acetone at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidine-1-carbonyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The piperidine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromen-4-one oxides, while reduction can produce chromen-4-ol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Piperidine-1-carbonyl)chromen-4-one involves its interaction with specific molecular targets. For instance, it inhibits the activity of soluble epoxide hydrolase, an enzyme involved in the metabolism of fatty acid epoxides. By inhibiting this enzyme, the compound can modulate inflammatory and cardiovascular responses .

Comparison with Similar Compounds

2-(Piperidine-1-carbonyl)chromen-4-one can be compared with other chromen-4-one derivatives and piperidine-containing compounds:

The uniqueness of this compound lies in its specific combination of the chromen-4-one core and the piperidine-1-carbonyl group, which imparts distinct biological properties and potential therapeutic applications.

Properties

IUPAC Name

2-(piperidine-1-carbonyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-12-10-14(15(18)16-8-4-1-5-9-16)19-13-7-3-2-6-11(12)13/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCRCNSRLVRVIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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